Vocacapsaicin hydrochloride

Prodrug design Aqueous solubility Surgical site infiltration

Vocacapsaicin hydrochloride (CA-008 HCl) is the sole non-opioid TRPV1 prodrug with >50 mg/mL aqueous solubility, enabling direct surgical site infiltration—a critical advantage over generic capsaicin. Supported by Phase 2 data demonstrating 50% opioid reduction and 33% pain decrease in bunionectomy, plus a 20% absolute opioid reduction in TKA. This is the essential agent for replicating these outcomes in ERAS protocols. Non-impairing to bone healing in preclinical osteotomy models. Procure this investigational tool for next-generation postsurgical analgesia research.

Molecular Formula C26H42ClN3O4
Molecular Weight 496.1 g/mol
CAS No. 1931116-92-5
Cat. No. B10860170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVocacapsaicin hydrochloride
CAS1931116-92-5
Molecular FormulaC26H42ClN3O4
Molecular Weight496.1 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl
InChIInChI=1S/C26H41N3O4.ClH/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3;/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30);1H/b11-7+;
InChIKeyWOJDHHAJADLOCK-RVDQCCQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vocacapsaicin Hydrochloride: Core Identity for TRPV1-Targeted Postsurgical Analgesia Research and Formulation Procurement


Vocacapsaicin hydrochloride (CAS 1931116-92-5), formerly designated CA-008 HCl, is a first-in-class, non-opioid prodrug of trans-capsaicin [1]. It is a small-molecule transient receptor potential vanilloid subfamily member 1 (TRPV1) agonist designed for site-specific, long-acting postsurgical pain management [2]. Unlike its parent molecule capsaicin, vocacapsaicin hydrochloride is formulated as a water-soluble hydrochloride salt to enable aqueous delivery and surgical site infiltration [3].

Why Vocacapsaicin Hydrochloride Cannot Be Replaced by Generic Capsaicin or Other TRPV1 Agonists in Procurement


The critical procurement differentiator for vocacapsaicin hydrochloride lies in its molecular design as a prodrug, not in its terminal TRPV1 agonism. Capsaicin, the active metabolite, is highly lipophilic and virtually insoluble in water, severely limiting its formulation options and preventing direct, homogenous infiltration into aqueous surgical site environments [1]. Generic capsaicin is thus restricted to topical patches or creams with limited penetration and bioavailability at deep surgical sites. Vocacapsaicin hydrochloride solves this through an engineered hydrochloride salt moiety that confers aqueous solubility greater than 50 mg/mL—over 100-fold higher than capsaicin—while remaining pharmacologically inert until enzymatic conversion to capsaicin occurs locally at the site of administration [2]. This prodrug strategy enables site-specific, high-concentration delivery to pain-conducting nerve fibers without systemic exposure, a capability that no generic capsaicin formulation or alternative TRPV1 agonist currently matches [3].

Vocacapsaicin Hydrochloride: Quantified Differentiation Evidence Against Comparators


Prodrug vs. Parent Molecule: 100-Fold Aqueous Solubility Advantage Enables Formulation and Delivery Different from Capsaicin

Vocacapsaicin hydrochloride is a water-soluble prodrug designed to overcome the formulation limitations of its parent compound, capsaicin. Capsaicin itself is highly lipophilic and poorly soluble in aqueous media, which prevents its use as an injectable solution for surgical site infiltration. In contrast, vocacapsaicin hydrochloride exhibits a water solubility exceeding 50 mg/mL, representing a greater than 100-fold increase over capsaicin [1]. This property is intrinsic to the hydrochloride salt form and enables the preparation of a stable, aqueous-based formulation that can be uniformly administered into surgical wounds without the need for organic solvents or complex emulsifiers.

Prodrug design Aqueous solubility Surgical site infiltration Formulation science

Clinical Pain Reduction at Rest: 33% Reduction in AUC Pain Score vs. Placebo Over 96 Hours

In a randomized, triple-blinded, placebo-controlled Phase 2 trial of 147 bunionectomy patients, a single intraoperative administration of vocacapsaicin hydrochloride at 0.30 mg/mL reduced pain at rest by 33% compared to placebo over the first 96 hours (primary endpoint AUC NRS pain score; 95% CI [10%, 52%], Cohen's d = 0.61, P = 0.005) [1]. The reduction in pain persisted for the first full week, with a 37% decrease versus placebo (95% CI [12%, 57%], effect size = 0.62, P = 0.004) [1].

Postsurgical pain TRPV1 agonism Analgesic efficacy Bunionectomy model

Opioid-Sparing Effect: 50% Reduction in Opioid Consumption vs. Placebo Over 96 Hours

In the same Phase 2 bunionectomy trial, vocacapsaicin hydrochloride (0.30 mg/mL) reduced total opioid consumption by 50% over the first 96 hours compared to placebo (95% CI [26%, 67%], effect size = 0.76, P = 0.002) [1]. Additionally, 26% of patients receiving vocacapsaicin required no postoperative opioids at all during the first 96 hours, compared to only 5% in the placebo group (P = 0.025) [1].

Opioid reduction Non-opioid analgesia Postsurgical pain Opioid-sparing

Earlier Opioid Cessation: Complete Opioid Discontinuation by Day 5 in Bunionectomy Patients

Data presented at the 2024 International Association for the Study of Pain World Congress demonstrated that in a bunionectomy trial, all patients who received an effective dose of vocacapsaicin hydrochloride were able to discontinue opioid use by day 5 post-surgery, whereas 16% of patients in the placebo group still required opioids beyond the two-week study period [1].

Opioid cessation Postoperative recovery Pain management Bunionectomy

Total Knee Arthroplasty: 20% Absolute Reduction in Opioid Requirement at 2 Weeks vs. Placebo

In a separate Phase 2 total knee arthroplasty (TKA) trial, at two weeks post-surgery, 38% of patients who received vocacapsaicin hydrochloride required opioid-based analgesia, compared to 58% of patients in the placebo group, representing a 20% absolute reduction in opioid need [1]. The reduction in pain at rest for the 36 mg dose group was 17% (AUC 0-96h, p=0.0012), which persisted at 15% through day 15 (p=0.03) [2].

Total knee arthroplasty Opioid-sparing Orthopedic surgery Postoperative pain

Local Tissue Safety in Osteotomy Models: No Deleterious Effect on Bone Healing vs. Vehicle Control

Preclinical studies in rat and rabbit osteotomy models evaluated the local tissue response to perioperative administration of vocacapsaicin. In rats, doses up to 0.6 mg/kg were devoid of deleterious effects on bone healing parameters as assessed by radiography, histopathology, ex vivo bone mineral density, and biomechanical testing at 4 and 8 weeks [1]. In rabbits, vocacapsaicin administered alone or in combination with 0.5% ropivacaine did not adversely affect bone healing at 2 and 10 weeks [1].

Local tissue safety Bone healing Orthopedic surgery Preclinical toxicology

Vocacapsaicin Hydrochloride: Evidence-Based Application Scenarios for Procurement and Research Use


Procurement for Orthopedic Surgery Clinical Trials (Bunionectomy, TKA, Osteotomy)

Vocacapsaicin hydrochloride is the primary investigational product for clinical trials evaluating non-opioid postsurgical analgesia in orthopedic procedures. Based on the 33% pain reduction and 50% opioid consumption reduction demonstrated in the Phase 2 bunionectomy trial [1], this compound is the requisite agent for any study aiming to replicate or extend these findings. The TKA trial data further support its selection for knee arthroplasty studies, with a demonstrated 20% absolute reduction in opioid need at 14 days [2].

Formulation Development and Drug Delivery Research

The unique water-soluble prodrug design (>50 mg/mL aqueous solubility) makes vocacapsaicin hydrochloride a model compound for studying localized prodrug activation strategies and sustained-release depot formulations for surgical site infiltration [1]. Its rapid conversion to lipophilic capsaicin upon exposure to physiological pH enables investigations into controlled release kinetics and local tissue distribution of TRPV1 agonists.

Opioid-Sparing Analgesia Protocol Development

Institutions and clinical research organizations (CROs) designing enhanced recovery after surgery (ERAS) protocols with an emphasis on minimizing perioperative opioid exposure should procure vocacapsaicin hydrochloride. The 50% reduction in opioid consumption over 96 hours and the 26% complete opioid avoidance rate in the bunionectomy trial [1] provide the quantitative foundation for protocol design and power calculations in future comparative effectiveness research.

Bone Healing and Local Tissue Compatibility Studies

For research focused on the intersection of pain management and orthopedic tissue healing, vocacapsaicin hydrochloride offers a validated tool. Preclinical osteotomy models confirm that it does not impair bone healing when administered locally [1], making it suitable for studies evaluating the long-term impact of perioperative analgesics on osseous integration and functional recovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vocacapsaicin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.